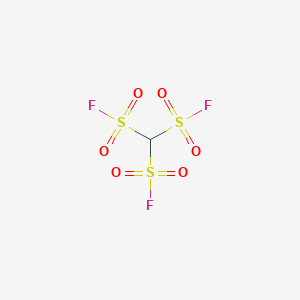
Methanetrisulfonyl trifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanetrisulfonyl trifluoride is a chemical compound with the molecular formula CHF₃O₆S₃ It is known for its unique structure, which includes three sulfonyl groups attached to a central carbon atom, each bearing a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanetrisulfonyl trifluoride can be synthesized through several methods. One common approach involves the reaction of methanetrisulfonyl chloride with a fluorinating agent such as xenon difluoride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methanetrisulfonyl trifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more fluorine atoms.
Oxidation and Reduction: While less common, it can participate in redox reactions under specific conditions.
Addition Reactions: It can add to multiple bonds in other molecules, forming new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, nucleophiles, and reducing agents. The reactions often require controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with halogens can produce halomethanetrisulfonyl trifluorides, while reactions with nucleophiles can yield substituted derivatives .
Aplicaciones Científicas De Investigación
Methanetrisulfonyl trifluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its reactivity makes it useful in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism by which methanetrisulfonyl trifluoride exerts its effects involves its high reactivity due to the presence of multiple sulfonyl and fluorine groups. These groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved often include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing nature of the sulfonyl and fluorine groups .
Comparación Con Compuestos Similares
Similar Compounds
Methanetrisulfonyl chloride: Similar in structure but with chlorine atoms instead of fluorine.
Trifluoromethanesulfonic acid: Contains a single sulfonyl group with a fluorine atom.
Sulfonyl fluorides: A broader class of compounds with varying numbers of sulfonyl and fluorine groups.
Uniqueness
Methanetrisulfonyl trifluoride is unique due to its combination of three sulfonyl groups and three fluorine atoms attached to a central carbon atom. This structure imparts high reactivity and makes it a valuable reagent in various chemical transformations .
Propiedades
Número CAS |
75533-68-5 |
|---|---|
Fórmula molecular |
CHF3O6S3 |
Peso molecular |
262.2 g/mol |
Nombre IUPAC |
methanetrisulfonyl fluoride |
InChI |
InChI=1S/CHF3O6S3/c2-11(5,6)1(12(3,7)8)13(4,9)10/h1H |
Clave InChI |
ULOHMAFOISLKBO-UHFFFAOYSA-N |
SMILES canónico |
C(S(=O)(=O)F)(S(=O)(=O)F)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


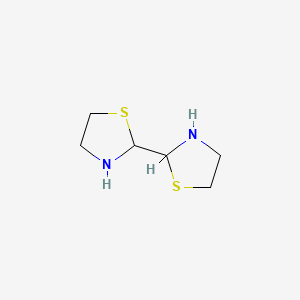

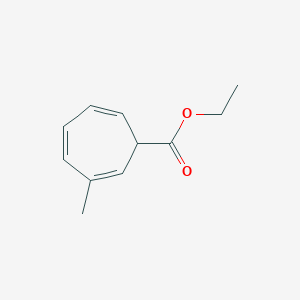
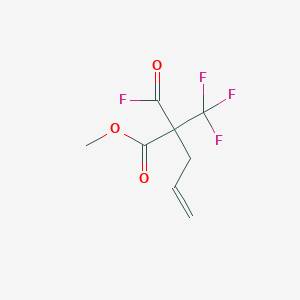

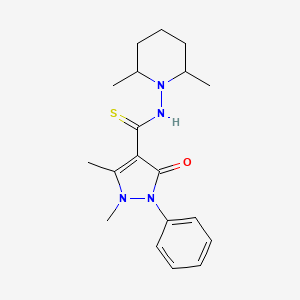
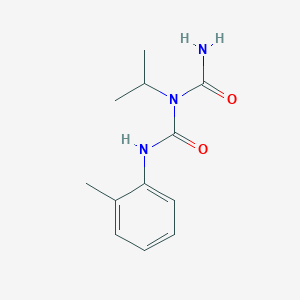
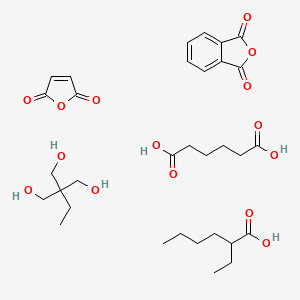

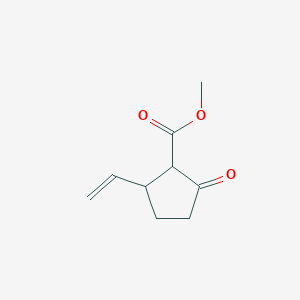
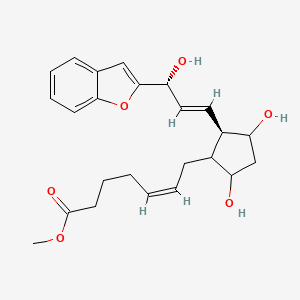
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)

![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
